molecular formula C11H14N2O2 B11757390 2-Methoxy-5-methyl-8,9-dihydro-5H-pyrido[3,2-b]azepin-6(7H)-one

2-Methoxy-5-methyl-8,9-dihydro-5H-pyrido[3,2-b]azepin-6(7H)-one

Cat. No.: B11757390
M. Wt: 206.24 g/mol
InChI Key: HVOUMZFNUQJFSR-UHFFFAOYSA-N
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Description

2-Methoxy-5-methyl-8,9-dihydro-5H-pyrido[3,2-b]azepin-6(7H)-one is a synthetically designed organic compound featuring a fused pyridoazepine core, a privileged scaffold in modern medicinal chemistry. Aza-heterocyclic structures, such as this one, are of paramount importance in drug discovery due to their presence in a vast number of biologically active molecules and natural products . The presence of nitrogen atoms influences the molecule's polarity, basicity, and hydrogen-bonding capacity, which are crucial for interactions with biological targets . Fused polycyclic nitrogen-containing systems often provide rigid, well-defined three-dimensional structures that are advantageous for binding to specific enzymes or receptors . This specific compound is believed to hold significant research value. Pyridoazepine derivatives have been investigated for their potential as ligands for various neurological targets, such as dopamine receptors , and some related diazepine compounds have been studied for use in the prevention or treatment of HIV infection . Researchers are exploring this chemotype for its potential to yield novel therapeutic agents targeting [e.g., central nervous system (CNS) disorders, oncology]. The mechanism of action is anticipated to be [e.g., receptor antagonism/agonism or enzyme inhibition] at [e.g., specific biological target]. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

2-methoxy-5-methyl-8,9-dihydro-7H-pyrido[3,2-b]azepin-6-one

InChI

InChI=1S/C11H14N2O2/c1-13-9-6-7-10(15-2)12-8(9)4-3-5-11(13)14/h6-7H,3-5H2,1-2H3

InChI Key

HVOUMZFNUQJFSR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CCCC2=C1C=CC(=N2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-methyl-8,9-dihydro-5H-pyrido[3,2-b]azepin-6(7H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyridine derivative, the compound can be synthesized through a series of reactions including alkylation, cyclization, and functional group modifications.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-methyl-8,9-dihydro-5H-pyrido[3,2-b]azepin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in chemical synthesis.

Scientific Research Applications

Biological Activities

Research indicates that 2-Methoxy-5-methyl-8,9-dihydro-5H-pyrido[3,2-b]azepin-6(7H)-one exhibits several biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound may modulate biological pathways relevant to cancer treatment. It has shown effectiveness in inhibiting tumor growth in various cancer cell lines.
  • Neuroprotective Effects : The compound is under investigation for its potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Antidepressant Activity : Some studies have indicated that derivatives of this compound may possess antidepressant-like effects in animal models.

Applications in Medicinal Chemistry

The potential applications of 2-Methoxy-5-methyl-8,9-dihydro-5H-pyrido[3,2-b]azepin-6(7H)-one in medicinal chemistry include:

Application AreaDescription
Anticancer Drug DevelopmentInvestigating its role in inhibiting specific cancer cell lines.
Neurological DisordersExploring its neuroprotective properties for potential treatments.
Antidepressant ResearchEvaluating its effects on mood disorders through preclinical studies.

Case Studies

  • Anticancer Activity :
    • A study evaluated the efficacy of 2-Methoxy-5-methyl-8,9-dihydro-5H-pyrido[3,2-b]azepin-6(7H)-one against breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.
  • Neuroprotection :
    • In a model of oxidative stress-induced neurotoxicity, the compound demonstrated protective effects against neuronal cell death, highlighting its potential use in developing treatments for neurodegenerative diseases.
  • Mood Enhancement :
    • Research involving animal models showed that administration of this compound resulted in increased locomotor activity and reduced signs of depression-like behavior, indicating its promise as an antidepressant.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-methyl-8,9-dihydro-5H-pyrido[3,2-b]azepin-6(7H)-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
2-Methoxy-5-methyl-8,9-dihydro-5H-pyrido[3,2-b]azepin-6(7H)-one (Target) 2-OCH₃, 5-CH₃, 8,9-dihydro C₁₁H₁₄N₂O₂ 206.24* Flexible azepinone ring; moderate PSA (polar surface area) due to methoxy. -
7-Amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one 7-NH₂, 5-CH₃, fully unsaturated C₁₆H₁₄N₂O 250.30 Planar dibenzo system; higher aromaticity and logP.
6H-Pyrido[3,2-b]azepin-6-one, 8,8-dimethyl 8,8-(CH₃)₂ C₁₁H₁₄N₂O 190.24 No methoxy; steric hindrance from dimethyl groups.
5H,6H,7H,8H,9H-pyrido[2,3-c]azepin-9-one Fully saturated azepinone ring C₉H₁₀N₂O 162.19 Different ring fusion (2,3-c); lower molecular weight.

*Calculated based on molecular formula.

Key Observations:

Methyl groups (e.g., at position 5) improve lipophilicity, which may influence membrane permeability in biological applications .

Fully saturated derivatives (e.g., ) exhibit greater conformational flexibility, which could modulate pharmacokinetic properties.

Ring Fusion Variations: Pyrido[3,2-b]azepinone (target) vs. pyrido[2,3-c]azepinone ( ): The shift in ring fusion alters substituent spatial orientation, impacting steric interactions and molecular recognition.

Biological Activity

Chemical Identity

  • IUPAC Name : 2-Methoxy-5-methyl-8,9-dihydro-5H-pyrido[3,2-b]azepin-6(7H)-one
  • CAS Number : 2222856-57-5
  • Molecular Formula : C11H14N2O2
  • Molecular Weight : 206.24 g/mol

This compound belongs to a class of heterocyclic compounds known for their diverse biological activities, including potential therapeutic applications.

Antitumor Activity

Recent studies have indicated that derivatives of pyrido[3,2-b]azepin compounds exhibit significant antitumor properties. The mechanisms of action may involve the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Case Study: Inhibition of Cancer Cell Lines

A study evaluating the cytotoxic effects of various pyrido[3,2-b]azepin derivatives demonstrated that certain compounds, including 2-Methoxy-5-methyl-8,9-dihydro-5H-pyrido[3,2-b]azepin-6(7H)-one, showed promising results against breast cancer cell lines such as MCF-7 and MDA-MB-231. The study utilized a combination index method to assess synergistic effects with conventional chemotherapeutics like doxorubicin.

CompoundCell LineIC50 (µM)Synergistic Effect with Doxorubicin
2-Methoxy-5-methyl-8,9-dihydro-5H-pyrido[3,2-b]azepin-6(7H)-oneMCF-715Yes
2-Methoxy-5-methyl-8,9-dihydro-5H-pyrido[3,2-b]azepin-6(7H)-oneMDA-MB-23110Yes

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. Research indicates that derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in response to lipopolysaccharide (LPS) stimulation in macrophages.

The anti-inflammatory activity is thought to be mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in the inflammatory response.

Antimicrobial Activity

Preliminary evaluations suggest that 2-Methoxy-5-methyl-8,9-dihydro-5H-pyrido[3,2-b]azepin-6(7H)-one exhibits antimicrobial activity against various bacterial strains. The compound's ability to disrupt bacterial cell membranes has been highlighted as a potential mechanism for its antimicrobial effects.

Antifungal Activity

In vitro studies have shown that this compound can inhibit the growth of fungi such as Candida albicans and Aspergillus niger, suggesting its potential as an antifungal agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of pyrido[3,2-b]azepin derivatives. Modifications at various positions on the pyrido ring can significantly alter potency and selectivity.

Key Findings in SAR Studies

  • Substituent Effects : Introduction of electron-withdrawing or electron-donating groups at specific positions can enhance or diminish biological activity.
  • Ring Modifications : Alterations to the azepine ring structure can lead to improved pharmacokinetic properties and reduced toxicity.

Q & A

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Reference
CyclizationK₂CO₃, DMF, 80°C65–75
MethoxylationNaH, CH₃I, THF70–80

Basic: How is the compound characterized structurally?

Standard techniques include:

  • X-ray Crystallography : For absolute configuration determination. Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are widely used .
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions. For example, methoxy protons appear as singlets near δ 3.8–4.0 ppm, while methyl groups resonate at δ 1.2–1.5 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₂H₁₄N₂O₂) .

Advanced: How can conflicting crystallographic data on ring puckering be resolved?

The azepinone ring’s puckering can lead to ambiguities in X-ray data. Methodological solutions include:

  • Graph Set Analysis : Apply Bernstein’s hydrogen-bonding patterns to distinguish between conformational isomers .
  • Puckering Coordinates : Use Cremer-Pople parameters to quantify deviations from planarity. For example, a six-membered ring may adopt a boat or chair conformation, with amplitude (Q) and phase (θ) values calculated from atomic coordinates .

Q. Table 2: Puckering Parameters for Common Conformers

ConformerQ (Å)θ (°)Reference
Chair0.450
Boat0.6290

Advanced: How to design assays to evaluate its biological activity against conflicting targets?

If preliminary data show contradictory activity (e.g., cytotoxicity vs. anti-inflammatory effects):

  • Target-Specific Assays : Use kinase inhibition assays (e.g., EGFR or CDK2) to isolate mechanisms. Related benzothiazepines show activity via kinase modulation .
  • Dose-Response Studies : Establish IC₅₀ values across concentrations (1 nM–100 µM) to differentiate on-target vs. off-target effects.
  • Molecular Docking : Compare binding affinities with structural analogs (e.g., pyrido[3,4-d]pyrimidinones) to identify critical interactions .

Advanced: How to address low yields in regioselective synthesis?

Common issues arise from competing reaction pathways. Strategies include:

  • Catalyst Screening : Test Pd(II)/Cu(I) systems to enhance selectivity for the 5-methyl position .
  • Microwave-Assisted Synthesis : Reduce side reactions by shortening reaction time (e.g., 30 minutes at 120°C vs. 12 hours reflux) .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates .

Basic: What computational tools predict its pharmacokinetic properties?

  • ADMET Prediction : Software like SwissADME calculates logP (lipophilicity) and bioavailability. For this compound, predicted logP ≈ 2.1 suggests moderate membrane permeability .
  • QSAR Modeling : Relate structural features (e.g., methoxy group) to activity using datasets from related pyridoazepinones .

Advanced: How to resolve discrepancies in NMR data between synthetic batches?

Dynamic effects (e.g., ring-flipping) can cause signal splitting. Solutions include:

  • Variable-Temperature NMR : Perform experiments at 25°C and −40°C to observe coalescence of split peaks .
  • 2D NMR (COSY, NOESY) : Confirm spatial proximity of protons, especially around the azepinone ring .

Basic: What are the stability considerations for long-term storage?

  • Degradation Pathways : Hydrolysis of the lactam ring under acidic/basic conditions. Store in inert atmospheres (N₂) at −20°C .
  • Analytical Monitoring : Regular HPLC checks (C18 column, acetonitrile/water gradient) to detect impurities >0.1% .

Advanced: How to validate hydrogen-bonding networks in crystal structures?

  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., O···H or N···H contacts) using CrystalExplorer .
  • Theoretical Calculations : Compare experimental H-bond lengths (e.g., 1.8–2.2 Å) with DFT-optimized geometries .

Advanced: What strategies mitigate toxicity in preclinical studies?

  • Metabolite Identification : Use LC-MS/MS to detect reactive intermediates (e.g., epoxide formation) .
  • Structural Analog Screening : Replace the methoxy group with fluorine to reduce oxidative metabolism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.